1-(Azidomethyl)-2-oxabicyclo[2.2.1]heptan-4-aminehydrochloride
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Overview
Description
1-(Azidomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride is a compound that belongs to the bicyclo[2.2.1]heptane family. This compound is characterized by its unique bicyclic structure, which includes an azidomethyl group and an oxabicyclo ring system. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-(azidomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the bicyclic core: This can be achieved through a [4+2] cycloaddition reaction, which is a formal cycloaddition reaction enabled by organocatalysis.
Introduction of the azidomethyl group: This step involves the substitution of a suitable leaving group with an azide ion (N₃⁻) under appropriate conditions.
Conversion to the hydrochloride salt: The final step involves treating the amine with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Azidomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride undergoes various chemical reactions, including:
Substitution reactions: The azidomethyl group can participate in nucleophilic substitution reactions, forming different derivatives.
Reduction reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation reactions: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Azidomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Mechanism of Action
The mechanism by which 1-(azidomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The azidomethyl group can participate in click chemistry reactions, forming stable triazole linkages. This property is exploited in bioconjugation and drug development. The bicyclic structure may also interact with biological receptors, influencing their activity and downstream signaling pathways .
Comparison with Similar Compounds
1-(Azidomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride can be compared with other bicyclo[2.2.1]heptane derivatives:
1-Azabicyclo[2.2.1]heptan-4-amine dihydrochloride: This compound shares a similar bicyclic structure but lacks the azidomethyl group, which limits its reactivity in click chemistry.
Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide: This compound is used as a CXCR2 selective antagonist in cancer research, highlighting the versatility of the bicyclo[2.2.1]heptane scaffold.
The uniqueness of 1-(azidomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride lies in its azidomethyl group, which provides additional reactivity and potential for diverse applications.
Properties
Molecular Formula |
C7H13ClN4O |
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Molecular Weight |
204.66 g/mol |
IUPAC Name |
1-(azidomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride |
InChI |
InChI=1S/C7H12N4O.ClH/c8-6-1-2-7(3-6,12-5-6)4-10-11-9;/h1-5,8H2;1H |
InChI Key |
TYVBFTOGOITGPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1(CO2)N)CN=[N+]=[N-].Cl |
Origin of Product |
United States |
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